Site-Specific 13C Enrichment at Carboxyl Position Enables Quantitative NMR Studies Inaccessible with Unlabeled or Alternately Labeled Analogs
The core differentiation of this compound lies in its defined, site-specific isotopic enrichment. The target compound, DL-Cysteine, S-Benzyl (1-13C), is synthesized with 99 atom% 13C specifically at the carboxyl carbon (position 1) . This is in stark contrast to its unlabeled analog (CAS 3374-22-9), which contains only the natural abundance of 13C (1.1%). This high enrichment is crucial for applications in NMR spectroscopy, where it provides a unique, quantifiable signal for structural and dynamic studies of peptides into which it is incorporated [1].
| Evidence Dimension | Isotopic Enrichment at Carboxyl Carbon (Position 1) |
|---|---|
| Target Compound Data | 99 atom% 13C |
| Comparator Or Baseline | DL-Cysteine, S-Benzyl (unlabeled, CAS 3374-22-9): 1.1% (natural abundance) |
| Quantified Difference | Enrichment factor of ~90-fold (99% vs. 1.1%) |
| Conditions | Vendor specification for target compound; known natural abundance for comparator. |
Why This Matters
This level of enrichment is mandatory for enabling high-sensitivity 13C NMR experiments and accurate quantification, a capability that is completely absent in the unlabeled analog, directly impacting procurement decisions for structural biology and analytical chemistry applications.
- [1] Hruby, V. J., Viswanatha, V., & Yang, Y. C. S. (1980). Synthesis of S‐benzyl‐DL‐[1‐13C]cysteine and its incorporation into oxytocin and [8‐arginine]vasopressin and related compounds by total synthesis. Separation of diastereoisomers by partition chromatography and HPLC. Journal of Labelled Compounds and Radiopharmaceuticals, 17(6), 801–812. View Source
